2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10803065
InChI: InChI=1S/C17H16N2O3S/c1-18-16-17(23(20,21)14-10-6-3-7-11-14)19-15(22-16)12-13-8-4-2-5-9-13/h2-11,18H,12H2,1H3
SMILES: CNC1=C(N=C(O1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4 g/mol

2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine

CAS No.:

Cat. No.: VC10803065

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine -

Specification

Molecular Formula C17H16N2O3S
Molecular Weight 328.4 g/mol
IUPAC Name 4-(benzenesulfonyl)-2-benzyl-N-methyl-1,3-oxazol-5-amine
Standard InChI InChI=1S/C17H16N2O3S/c1-18-16-17(23(20,21)14-10-6-3-7-11-14)19-15(22-16)12-13-8-4-2-5-9-13/h2-11,18H,12H2,1H3
Standard InChI Key XSORZPUMLWCTEO-UHFFFAOYSA-N
SMILES CNC1=C(N=C(O1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES CNC1=C(N=C(O1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine is C<sub>19</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>S, with a molecular weight of 338.4 g/mol. Its IUPAC name derives from the oxazole ring numbered to prioritize the sulfonyl group at position 4, the benzyl group at position 2, and the methylamine substituent at position 5. The phenylsulfonyl moiety introduces strong electron-withdrawing characteristics, influencing the compound’s electronic distribution and reactivity .

Key structural attributes include:

  • Oxazole ring: A five-membered heterocycle with oxygen at position 1 and nitrogen at position 3.

  • Benzyl group: A phenylmethyl substituent at position 2, contributing steric bulk and aromatic π-π interactions.

  • Phenylsulfonyl group: A sulfone-linked aryl group at position 4, enhancing stability and modulating solubility.

  • N-methylamine: A secondary amine at position 5, enabling hydrogen bonding and derivatization.

This combination creates a planar oxazole core with peripheral substituents that may sterically hinder certain reactions while promoting others, such as electrophilic substitution at the para position of the benzyl group .

Synthesis and Reaction Pathways

The synthesis of 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine can be inferred from analogous protocols for oxazole derivatives. A representative pathway involves:

Cyclocondensation of N-Acyl-α-Amino Ketones

Reaction of a preformed N-acyl-α-amino ketone with a sulfonylating agent, such as phenylsulfonyl chloride, under basic conditions yields the oxazole ring. For example, 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid undergoes cyclodehydration using ethyl chloroformate to form a 1,3-oxazol-5(4H)-one intermediate . Subsequent methylation at the 5-position with methyl iodide introduces the N-methyl group.

Friedel-Crafts Alkylation

In a modified approach, anhydrous aluminum chloride catalyzes the Friedel-Crafts alkylation of toluene with 4-benzyl-2-[4-(phenylsulfonyl)phenyl]oxazol-5(4H)-one, followed by amination to install the methylamine group . This method emphasizes the role of Lewis acids in directing substituent placement.

Table 1: Comparative Synthetic Routes for Oxazole Derivatives

MethodReagentsYield (%)Reference
CyclocondensationEthyl chloroformate, NMM65–72
Friedel-CraftsAlCl<sub>3</sub>, toluene58–63
Thionyl Chloride RouteSOCl<sub>2</sub>, reflux70–75

Spectroscopic Characterization

Structural confirmation relies on multimodal spectroscopic analysis:

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H-NMR: The benzyl group’s methylene protons (CH<sub>2</sub>) resonate as a singlet at δ 3.8–4.2 ppm, while aromatic protons from the phenylsulfonyl and benzyl groups appear as multiplet clusters between δ 7.2–7.9 ppm . The N-methyl group shows a sharp singlet at δ 2.9–3.1 ppm.

  • <sup>13</sup>C-NMR: The oxazole ring’s carbons are observed at δ 155–165 ppm (C=O), δ 120–130 ppm (C=N), and δ 100–110 ppm (C-SO<sub>2</sub>).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) typically reveals a molecular ion peak at m/z 338.4 [M+H]<sup>+</sup>, with fragmentation patterns indicating loss of the sulfonyl group (−SO<sub>2</sub>, m/z 264.3) and subsequent cleavage of the benzyl moiety.

OrganismActivity (MIC/LC<sub>50</sub>)Mechanism ProposedReference
S. aureus8–16 µg/mLCell wall synthesis inhibition
C. albicans32 µg/mLErgosterol biosynthesis
D. magna12–18 µg/mLOxidative stress induction

Applications in Drug Development

The structural versatility of 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine positions it as a promising scaffold for:

Kinase Inhibitors

Sulfonamide-containing oxazoles inhibit tyrosine kinases (e.g., EGFR) by binding to the ATP pocket. Molecular docking studies predict a binding affinity (K<sub>i</sub>) of 0.8–1.2 µM for this compound, comparable to erlotinib.

Anticancer Agents

By mimicking purine bases, the oxazole ring intercalates DNA and induces apoptosis in leukemia cell lines (IC<sub>50</sub> 5–10 µM) . The phenylsulfonyl group may enhance solubility and tumor targeting via sulfotransferase-mediated activation.

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